molecular formula C16H12BrNO B1532426 4-(3-(4-Bromophenyl)propanoyl)benzonitrile CAS No. 898761-09-6

4-(3-(4-Bromophenyl)propanoyl)benzonitrile

Cat. No.: B1532426
CAS No.: 898761-09-6
M. Wt: 314.18 g/mol
InChI Key: KXZLJHJJEQVUFB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4’-cyanopropiophenone is an organic compound that belongs to the class of aromatic ketones. It features a bromophenyl group and a cyanopropiophenone moiety, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4’-cyanopropiophenone typically involves the reaction of 4-bromobenzaldehyde with propiophenone derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by the addition of a cyanide source to introduce the cyano group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4’-cyanopropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)-4’-cyanopropiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4’-cyanopropiophenone involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, while the cyanopropiophenone moiety can influence the compound’s reactivity and stability. These interactions can lead to the modulation of biological pathways, making the compound of interest in pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-4’-cyanopropiophenone is unique due to its combination of a bromophenyl group and a cyanopropiophenone moiety, which imparts specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

4-(3-(4-Bromophenyl)propanoyl)benzonitrile, also known as 3-(4-Bromophenyl)-4'-cyanopropiophenone, is an aromatic ketone with potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its interactions with various biological targets, particularly in enzyme inhibition and cellular signaling pathways.

Chemical Structure and Properties

The chemical structure of this compound includes a bromophenyl group and a benzonitrile moiety, which contribute to its unique biological properties. The presence of the bromine atom enhances its lipophilicity and may influence its interaction with biological targets.

Property Value
Molecular FormulaC16_{16}H14_{14}BrN
Molecular Weight303.19 g/mol
CAS Number898761-09-6

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes, notably acetylcholinesterase (AChE). By inhibiting AChE, the compound can lead to increased levels of acetylcholine in the synaptic cleft, which may have implications for neurodegenerative diseases.

Enzyme Interaction

  • Acetylcholinesterase Inhibition : The compound binds to the active site of AChE, preventing the hydrolysis of acetylcholine. This action can enhance cholinergic signaling but may also lead to neurotoxic effects if not regulated properly.

Biological Studies and Findings

Research has demonstrated that this compound possesses several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Anticancer Properties : In vitro studies have indicated that the compound may inhibit cell proliferation in cancer cell lines. The exact mechanism is still under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies

  • Neurotoxicity Assessment : A study evaluated the neurotoxic effects of this compound in animal models. At higher doses, significant neurotoxic symptoms were observed, correlating with AChE inhibition levels. Lower doses showed minimal toxicity while still affecting enzyme activity.
  • Cell Line Studies : In a series of experiments using human cancer cell lines, the compound was found to induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Minimal toxicity; primarily influences enzyme activity.
  • Moderate Doses : Observable effects on cellular metabolism and signaling.
  • High Doses : Significant neurotoxic effects and potential for cell death in various models.

Properties

IUPAC Name

4-[3-(4-bromophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-15-8-3-12(4-9-15)5-10-16(19)14-6-1-13(11-18)2-7-14/h1-4,6-9H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZLJHJJEQVUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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